molecular formula C11H7F3N2O5S B8593732 2-(Ethoxycarbonyl)-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

2-(Ethoxycarbonyl)-7-nitro-5-(trifluoromethyl)-1,3-benzothiazol-3-ium-3-olate

Cat. No. B8593732
M. Wt: 336.25 g/mol
InChI Key: ZPVDQWHMBKZIIM-UHFFFAOYSA-N
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Patent
US08993561B2

Procedure details

A suspension of 20 g (59.48 mmol) of ethyl 7-nitro-5-(trifluoromethyl)-1,3-benzothiazole-2-carboxylate-3-oxide, the synthesis of which is carried out according to a process already described in the literature (K. Wagner et al.; Chem. Ber. 106, 640-654, 1973), in 300 ml of ethanol is stirred at AT. After the addition, dropwise, of 11.22 ml (65.43 mmol) of triethyl phosphite, the reaction mixture is stirred at 70° C. for 2 hours, during which time it becomes homogeneous and yellow. Silica is then added thereto and the solvent is evaporated off under reduced pressure. The powder obtained is loaded onto a silica column. The purification is carried out using a cyclohexane/ethyl acetate mixture. The fractions of pure product are evaporated and the residue is taken up with petroleum ether, filtered, and then rinsed with a minimum amount of ethyl ether. After drying at 40° C., under reduced pressure, 16.98 g of expected compound are obtained.
Quantity
11.22 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:12]2[S:11][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N+:9]([O-])[C:8]=2[CH:7]=[C:6]([C:19]([F:22])([F:21])[F:20])[CH:5]=1)([O-:3])=[O:2].P(OCC)(OCC)OCC>C(O)C>[N+:1]([C:4]1[C:12]2[S:11][C:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[N:9][C:8]=2[CH:7]=[C:6]([C:19]([F:22])([F:21])[F:20])[CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC(=CC=2[N+](=C(SC21)C(=O)OCC)[O-])C(F)(F)F
Step Two
Name
Quantity
11.22 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred at AT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the synthesis of which
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
Silica is then added
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The powder obtained
CUSTOM
Type
CUSTOM
Details
The purification
CUSTOM
Type
CUSTOM
Details
The fractions of pure product are evaporated
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
rinsed with a minimum amount of ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying at 40° C., under reduced pressure, 16.98 g of expected compound
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C1=CC(=CC=2N=C(SC21)C(=O)OCC)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.